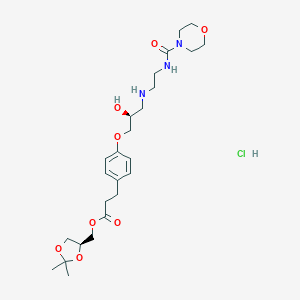
2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)
Overview
Description
2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) is a chemical compound known for its role as an impurity in the synthesis of Lidocaine Hydrochloride, an anesthetic and antiarrhythmic agent . This compound has a molecular formula of C20H26ClN3O2 and a molecular weight of 375.89234 . It is also referred to as Lidocaine EP Impurity E .
Mechanism of Action
Target of Action
As an impurity in the synthesis of lidocaine hydrochloride , it may share similar targets with Lidocaine, which primarily acts on voltage-gated sodium channels in the neuronal cell membrane.
Mode of Action
If it acts similarly to Lidocaine, it would bind to the intracellular portion of sodium channels and block the influx of sodium ions. This prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation .
Result of Action
If it behaves like Lidocaine, it would cause a temporary blockage of nerve signal conduction, leading to a loss of sensation in the area where it is applied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) involves the reaction of N-(2,6-dimethylphenyl)acetamide with an appropriate iminobis reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Lidocaine Hydrochloride: The primary compound in which 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) is an impurity.
N-(2,6-Dimethylphenyl)acetamide: A precursor in the synthesis of the compound.
Other Lidocaine Impurities: Various other impurities that may be present in Lidocaine Hydrochloride synthesis.
Uniqueness
2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) is unique due to its specific structure and role as an impurity in Lidocaine Hydrochloride. Its presence and concentration can significantly impact the quality and efficacy of the final pharmaceutical product .
Properties
IUPAC Name |
2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-7-5-8-14(2)19(13)22-17(24)11-21-12-18(25)23-20-15(3)9-6-10-16(20)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJGNLKESQUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNCC(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745798-07-6 | |
| Record name | 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745798076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-IMINOBIS(N-(2,6-DIMETHYLPHENYL)ACETAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3T7VI89U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















